![molecular formula C9H13N3O2S B5635847 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5635847.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including those similar to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide, involves reactions that yield compounds with notable biological activities. For instance, the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with N′-tert-Butyl-3-methoxylbenzohydrazine leads to compounds with good fungicide activity against Sclerotinia sclerotiorum and insecticidal activity against Plutella xylostella L (Huang et al., 2011).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by non-planarity of all rings within the compound, as determined by X-ray diffraction analysis. This structural characteristic is crucial for understanding the compound's interactions and biological activities (Huang et al., 2011).
Chemical Reactions and Properties
Thiadiazole derivatives exhibit a range of chemical reactions, leading to diverse biological activities. Their synthesis often involves cycloaddition and cyclization reactions, which are pivotal for forming the thiadiazole ring, a core structure that impacts their chemical behavior and potential biological effects (Huang et al., 2011).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including melting points, solubility, and crystal structure, significantly influence their chemical stability and reactivity. These properties are determined through analytical techniques such as single-crystal X-ray diffraction, which provides detailed insights into the compound's geometry and intermolecular interactions (Huang et al., 2011).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as reactivity, electronic structure, and potential for hydrogen bonding, are critical for their application in various fields. Studies employing spectroscopic methods, including IR and NMR, alongside theoretical calculations, offer comprehensive insights into these properties, facilitating the understanding of their mechanisms of action and potential uses (Huang et al., 2011).
properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6(2)4-7(13)10-9-12-11-8(15-9)5-14-3/h4H,5H2,1-3H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTVRFVREBNQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NN=C(S1)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methylbut-2-enamide |
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